molecular formula C22H25ClFN3O4S B4231964 2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B4231964
M. Wt: 482.0 g/mol
InChI Key: WQTYGGAPMCOUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of various functional groups, including a piperazine ring, a fluorophenyl group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-4-(1-pyrrolidinylsulfonyl)phenol: This involves the reaction of 2-chlorophenol with pyrrolidine and sulfonyl chloride under controlled conditions.

    Formation of the phenoxyacetyl intermediate: The phenol derivative is then reacted with chloroacetyl chloride to form the phenoxyacetyl intermediate.

    Coupling with 4-(2-fluorophenyl)piperazine: The final step involves the coupling of the phenoxyacetyl intermediate with 4-(2-fluorophenyl)piperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyridine: A halogenated derivative of pyridine with similar structural features.

    Pyrrole derivatives: Compounds containing a pyrrole ring, which may exhibit similar reactivity and applications.

    Pyridine and pyrrole: Aromatic heterocycles with nitrogen atoms in the ring structure.

Uniqueness

2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN3O4S/c23-18-15-17(32(29,30)27-9-3-4-10-27)7-8-21(18)31-16-22(28)26-13-11-25(12-14-26)20-6-2-1-5-19(20)24/h1-2,5-8,15H,3-4,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTYGGAPMCOUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.